molecular formula C9H8F4O2S B14058168 1,3-Dimethoxy-5-fluoro-2-(trifluoromethylthio)benzene

1,3-Dimethoxy-5-fluoro-2-(trifluoromethylthio)benzene

Cat. No.: B14058168
M. Wt: 256.22 g/mol
InChI Key: LJDFCXRBWKGEFG-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-fluoro-2-(trifluoromethylthio)benzene is a useful research compound. Its molecular formula is C9H8F4O2S and its molecular weight is 256.22 g/mol. The purity is usually 95%.
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Biological Activity

1,3-Dimethoxy-5-fluoro-2-(trifluoromethylthio)benzene, with the CAS number 1806423-78-8, is a compound characterized by its unique molecular structure comprising a fluorine atom and a trifluoromethylthio group. Its molecular formula is C9H8F4O2SC_9H_8F_4O_2S, and it has a molecular weight of 256.22 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The chemical properties of this compound include:

  • Boiling Point : Approximately 180.6 °C (predicted)
  • Density : Estimated at 1.37 g/cm³ (predicted)

These properties suggest that the compound may exhibit stability under certain conditions, making it suitable for further biological investigation.

The biological activity of this compound can be attributed to its electrophilic nature. Electrophiles are known to interact with nucleophilic sites in biological molecules, potentially leading to various biochemical effects. Specifically, compounds with trifluoromethylthio groups have been noted for their ability to modify cysteine residues in proteins through covalent bonding, which can influence protein function and signaling pathways .

Anticancer Potential

Recent studies have explored the anticancer properties of related compounds that share structural similarities with this compound. Electrophilic compounds have been shown to exhibit cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For instance, research on electrophilic natural products demonstrated their ability to bind covalently to proteins involved in cancer progression, suggesting a potential therapeutic application for compounds like this compound in oncology.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity associated with similar electrophilic compounds. Studies indicate that these compounds can downregulate pro-inflammatory cytokines and modulate signaling pathways related to inflammation . The mechanism often involves the modification of key cysteine residues in inflammatory mediators, leading to reduced activity of these proteins.

Summary of Biological Activities

Activity Type Mechanism References
AnticancerInduces apoptosis; modifies protein function
Anti-inflammatoryDownregulates cytokines; modifies inflammatory proteins

Q & A

Q. Basic: What are the recommended methods for synthesizing 1,3-Dimethoxy-5-fluoro-2-(trifluoromethylthio)benzene, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

  • Halogenation/Fluorination : Introduce fluorine at the 5-position via electrophilic substitution (e.g., using Selectfluor or DAST).
  • Trifluoromethylthio Installation : Employ nucleophilic displacement with CuSCF₃ or AgSCF₃ under inert conditions .
  • Methoxy Group Addition : Use Williamson etherification with methyl iodide and a base (e.g., K₂CO₃) .

Optimization Strategies :

  • Temperature Control : Lower temperatures (−5°C to 0°C) improve selectivity for trifluoromethylthio addition .
  • Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency for methoxy groups .

Table 1: Comparative Synthesis Routes

StepReagents/ConditionsYield (%)Reference
FluorinationDAST, DCM, 0°C85
SCF₃ AdditionAgSCF₃, DMF, −5°C69
MethoxylationCH₃I, K₂CO₃, DMF, 80°C78

Q. Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹⁹F NMR : Identifies fluorine environments (δ −60 to −70 ppm for CF₃S; δ −110 ppm for aromatic F) .
  • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns dependent on substituents .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SCF₃ group) .

Key Spectral Data :

TechniqueKey Peaks/FeaturesReference
¹⁹F NMR−65 ppm (CF₃S), −112 ppm (Ar-F)
¹H NMR3.85 ppm (OCH₃), 6.8–7.2 ppm (Ar)
IR1250 cm⁻¹ (C-O), 1150 cm⁻¹ (C-F)

Q. Advanced: How does the trifluoromethylthio group influence the electronic properties of the benzene ring, and what implications does this have for material science applications?

Methodological Answer:
The SCF₃ group is a strong electron-withdrawing moiety (−I effect), which:

  • Reduces HOMO-LUMO Gap : Enhances charge transfer in materials (e.g., TADF emitters) .
  • Stabilizes Radical Intermediates : Useful in polymerization or catalytic cycles .

Computational Insights :

  • TD-DFT Calculations : Show a 0.3–0.5 eV reduction in bandgap compared to non-fluorinated analogs .
  • Applications : Design of OLED emitters, where SCF₃ improves exciton utilization efficiency by 15–20% .

Q. Advanced: What strategies can be employed to resolve contradictions in reported reaction yields for similar fluorinated benzene derivatives?

Methodological Answer:
Contradictions often arise from subtle differences in conditions. Resolution involves:

  • Variable Screening : Test temperature, solvent polarity, and catalyst loading systematically .
  • Statistical Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., ANOVA for yield variance) .
  • Replication Studies : Cross-validate protocols using identical reagents and equipment .

Case Study :

  • Grignard Reactions : Yields vary from 69% to 85% due to moisture sensitivity; anhydrous THF and slow addition improve reproducibility .

Q. Basic: What are the key stability considerations for storing and handling this compound under laboratory conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the SCF₃ group .
  • Moisture Avoidance : Use desiccants (e.g., silica gel) and inert atmosphere (N₂/Ar) due to hydrolytic instability of methoxy groups .
  • Temperature : Long-term storage at −20°C minimizes thermal decomposition .

Stability Data :

ConditionDegradation (%) After 30 DaysReference
Ambient Light25
Dry N₂, −20°C<5

Q. Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity or material properties?

Methodological Answer:

  • Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock or Schrödinger .
  • QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity .
  • DFT for Materials : Optimize HOMO-LUMO alignment for OLEDs or photovoltaic applications .

Example :

  • TADF Emitter Design : SCF₃ substitution increases spin-orbit coupling by 30%, enabling triplet harvesting .

Properties

Molecular Formula

C9H8F4O2S

Molecular Weight

256.22 g/mol

IUPAC Name

5-fluoro-1,3-dimethoxy-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F4O2S/c1-14-6-3-5(10)4-7(15-2)8(6)16-9(11,12)13/h3-4H,1-2H3

InChI Key

LJDFCXRBWKGEFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1SC(F)(F)F)OC)F

Origin of Product

United States

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